molecular formula C9H20N2O B13207948 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol

Cat. No.: B13207948
M. Wt: 172.27 g/mol
InChI Key: LIWWNXSIRJAHOK-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at position 3, a methyl group at position 1, and a branched 1-amino-2-methylpropan-2-yl substituent. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol (inferred from structurally related compounds in and ). The compound is classified as a tertiary amine, a class of molecules widely used in pharmaceutical synthesis, catalysis, and material science .

CymitQuimica lists the compound as discontinued, indicating its specialized role in research or niche applications .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-8(2,6-10)9(12)4-5-11(3)7-9/h12H,4-7,10H2,1-3H3

InChI Key

LIWWNXSIRJAHOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCN(C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol typically involves the reaction of aminonitriles with suitable reagents. A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed. The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing, sourcing, and procurement of the necessary raw materials. The process is optimized to ensure high purity and yield, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like palladium, acetic anhydride for O-acylation, and other suitable reagents for cycloaddition processes. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include imidazole and pyrimidine derivatives, which are valuable building blocks for further chemical synthesis and applications .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is extensively used in scientific research due to its unique properties. It is applied in various fields, including:

    Chemistry: As a precursor for synthesizing heterocyclic compounds and other complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes .

Comparison with Similar Compounds

Key Observations:

  • Stereochemistry: The enantiomer 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol () shares the same molecular formula as the target compound but differs in stereochemistry, which could impact receptor binding or catalytic activity.
  • Aromatic vs.
  • Functional Groups : The presence of a ketone (e.g., in ’s compound) or additional methyl groups (e.g., ) alters polarity and steric hindrance.

Biological Activity

3-(1-Amino-2-methylpropan-2-yl)-1-methylpyrrolidin-3-ol is a complex organic compound featuring a pyrrolidine ring that is substituted with an amino group and a hydroxyl group. Its molecular formula is C₉H₂₀N₂O, and it has a molecular weight of approximately 172.27 g/mol. The presence of both an amino and a hydroxyl group suggests potential interactions with various biological systems, particularly in pharmacology.

Structural Characteristics

The compound's chiral center contributes to its optical activity, which may influence its biological interactions. The structural uniqueness of this compound positions it as a candidate for further research in medicinal chemistry.

Property Value
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
CAS Number1505024-57-6
Chiral CenterYes

Neurotransmitter Interaction

Preliminary studies suggest that compounds with similar structural features may exhibit psychoactive properties, indicating potential interactions with neurotransmitter systems. The amino and hydroxyl groups are hypothesized to facilitate binding to receptors involved in neurotransmission, which could influence mood and cognitive functions .

Pharmacological Potential

Research indicates that this compound may have applications in treating neurological disorders due to its structural properties that allow for interaction with neurotransmitter receptors. Its dual functionality (amino and hydroxyl groups) may enhance its biological activity compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals the unique features of this compound:

Compound Name Molecular Formula Key Features Similarity
2-Amino-3-MethylpyrrolidineC₅H₁₃N₂Lacks hydroxyl group0.75
4-HydroxymethylpiperidineC₇H₁₅NOContains hydroxymethyl group instead of amino0.72
3-Methylpyrrolidin-3-olC₆H₁₃NOSimilar structure but lacks the second amino group0.76
1-Amino-2-methylpropan-2-olC₅H₁₃NSimpler structure without the pyrrolidine ring0.70

These comparisons highlight the significance of the unique combination of functional groups in this compound, which may contribute to its distinct biological activity.

Future Directions

Further investigations are required to elucidate the specific mechanisms of action for this compound, including:

  • Receptor Binding Affinities : Understanding how this compound interacts with various neurotransmitter receptors.
  • Cellular Signaling Pathways : Exploring downstream effects on cellular signaling pathways influenced by this compound.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

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